molecular formula C11H9ClF3N3 B11849653 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride CAS No. 1179362-02-7

3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride

Cat. No.: B11849653
CAS No.: 1179362-02-7
M. Wt: 275.66 g/mol
InChI Key: JHOWHVPIDFEVCT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)quinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound .

Chemical Reactions Analysis

3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and quinoline ring play a crucial role in its activity, influencing its binding affinity and reactivity with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:

  • 3-(Trifluoromethyl)quinoline-2-carboxamide
  • 3-(Trifluoromethyl)quinoline-2-carboxylic acid
  • 3-(Trifluoromethyl)quinoline-2-carboxaldehyde

These compounds share the trifluoromethyl group and quinoline ring but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

1179362-02-7

Molecular Formula

C11H9ClF3N3

Molecular Weight

275.66 g/mol

IUPAC Name

3-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-5-6-3-1-2-4-8(6)17-9(7)10(15)16;/h1-5H,(H3,15,16);1H

InChI Key

JHOWHVPIDFEVCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=N)N)C(F)(F)F.Cl

Origin of Product

United States

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